Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
Overview
Description
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride typically involves the reaction of ethyl 2-methylacetoacetate with piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride can be compared with other piperidine derivatives, such as:
- Methyl 2-methyl-2-(piperidin-4-yl)propanoate
- Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The presence of different substituents on the piperidine ring can significantly influence the properties and behavior of these compounds.
Biological Activity
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a compound characterized by its unique piperidine structure and ethyl ester functional group, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
- Molecular Formula : C11H22ClNO2
- Molecular Weight : Approximately 235.76 g/mol
- CAS Number : 243836-26-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine ring can engage with specific receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing the active piperidine derivative, which then binds to target proteins or influences biochemical pathways.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. In vitro studies have shown that the compound can inhibit the growth of various pathogens, making it a candidate for further investigation in therapeutic applications.
Analgesic and Anti-inflammatory Effects
Piperidine derivatives are known for their analgesic and anti-inflammatory effects. This compound has been studied as a precursor in the synthesis of pharmaceutical agents aimed at treating pain and inflammation.
Study on Pyroptosis Inhibition
A recent study evaluated the compound's ability to prevent pyroptosis, a form of programmed cell death associated with inflammation. The results indicated that at a concentration of 10 µM, this compound inhibited pyroptosis by approximately 24.9% and reduced IL-1β release by 19.4% .
Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Reduction (%) |
---|---|---|
10 | 24.9 | 19.4 |
50 | 29.1 | Not reported |
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationships (SAR) of related compounds revealed that modifications to the piperidine ring significantly influenced biological activity. For instance, derivatives with specific substitutions showed enhanced inhibitory effects against targeted enzymes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:
Compound Name | Biological Activity | Key Differences |
---|---|---|
Methyl 2-methyl-2-(piperidin-4-YL)propanoate | Moderate analgesic properties | Lacks the ethyl ester group |
Ethyl 2-methyl-2-(4-methylpyridin-2-YL)propanoate | Antimicrobial activity | Different pyridine substitution |
Properties
IUPAC Name |
ethyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJQEJZIJAXDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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